molecular formula C17H18Cl2N2O6 B12738677 3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate CAS No. 83337-80-8

3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate

Cat. No.: B12738677
CAS No.: 83337-80-8
M. Wt: 417.2 g/mol
InChI Key: MROXBXJECGWFLI-UHFFFAOYSA-N
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Description

3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde.

    Introduction of the dichlorophenyl group: This step involves the reaction of the imidazole derivative with 2,4-dichlorobenzyl chloride under basic conditions.

    Oxalate formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly antifungal agents.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It may interfere with the synthesis of essential biomolecules or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
  • 3-Allyloxy-2-(2,4-dichlorophenyl)-1-(triazol-1-yl)-2-propanol

Uniqueness

3-Allyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

83337-80-8

Molecular Formula

C17H18Cl2N2O6

Molecular Weight

417.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-prop-2-enoxypropan-2-ol;oxalic acid

InChI

InChI=1S/C15H16Cl2N2O2.C2H2O4/c1-2-7-21-10-15(20,9-19-6-5-18-11-19)13-4-3-12(16)8-14(13)17;3-1(4)2(5)6/h2-6,8,11,20H,1,7,9-10H2;(H,3,4)(H,5,6)

InChI Key

MROXBXJECGWFLI-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O.C(=O)(C(=O)O)O

Origin of Product

United States

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